molecular formula C₄₁H₄₆F₂N₈O₇ B1145588 Posaconazole Succinyl Ester CAS No. 1488301-79-6

Posaconazole Succinyl Ester

Cat. No. B1145588
M. Wt: 800.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific details on the synthesis of Posaconazole Succinyl Ester are not directly available, the synthesis of posaconazole and its derivatives generally involves complex organic chemistry techniques. The synthesis pathway likely includes the introduction of the succinyl ester group into the posaconazole molecule through esterification reactions. These reactions typically involve the reaction of posaconazole with succinic anhydride or succinic acid in the presence of catalysts and solvents to form the succinyl ester derivative.

Molecular Structure Analysis

The molecular structure of Posaconazole Succinyl Ester involves the core structure of posaconazole, which is characterized by a triazole ring, a fluorophenyl group, and a long aliphatic chain. The addition of the succinyl ester group to this molecule modifies its chemical structure, potentially affecting its hydrogen bonding, solubility, and interaction with biological molecules. The difluorophenyl group in posaconazole serves as a hydrogen bond donor in its interactions, which could be influenced by the presence of the succinyl ester group (McQuiston, Mucalo, & Saunders, 2019).

Scientific Research Applications

Broad-Spectrum Antifungal Activity

Posaconazole has been identified as a broad-spectrum triazole antifungal with efficacy against a wide range of fungi. Studies have highlighted its potent activity against Candida species, Cryptococcus neoformans, Aspergillus species, Fusarium species, zygomycetes, and endemic fungi, showcasing its promise for treating life-threatening fungal infections often refractory to available therapies (Torres et al., 2005).

Treatment of Coccidioides Immitis Infections

Research on the in vitro and in vivo activities of Posaconazole against Coccidioides immitis indicates its potential for treating this specific type of fungal infection. The study demonstrated posaconazole's superior efficacy compared to itraconazole, further solidifying its role in antifungal pharmacotherapy (González et al., 2002).

Enhancing Drug Supersaturation

A study on the aggregation behavior of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and its impact on drug supersaturation used posaconazole as a model drug. This research provides insights into how posaconazole's solubility and crystallization inhibition capabilities can be enhanced, thereby improving its bioavailability and therapeutic effectiveness (Wang et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of Posaconazole, as detailed in clinical pharmacokinetics literature, underlines its broad-spectrum activity, low solubility, and extensive distribution after oral administration. These characteristics make posaconazole a viable candidate for treating fungal infections in immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy (Li et al., 2010).

Central Nervous System Fungal Infections

Posaconazole has been evaluated for its efficacy and safety in treating fungal infections that involve the central nervous system (CNS). A clinical trial highlighted its potential as an effective oral medication against CNS fungal infections, providing an alternative to parenteral therapy for patients failing existing antifungal agents (Pitisuttithum et al., 2005).

Safety And Hazards

Posaconazole, the parent drug, is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

properties

CAS RN

1488301-79-6

Product Name

Posaconazole Succinyl Ester

Molecular Formula

C₄₁H₄₆F₂N₈O₇

Molecular Weight

800.85

synonyms

2,​5-​Anhydro-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​2-​(3-​carboxy-​1-​oxopropoxy)​-​1-​ethylpropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​1-​piperazinyl]​phenoxy]​methyl]​-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​1-​(1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.